molecular formula C24H34N4O2 B12511562 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 178061-59-1

10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B12511562
CAS No.: 178061-59-1
M. Wt: 410.6 g/mol
InChI Key: KDFCJZSEYXHKPJ-UHFFFAOYSA-N
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Description

10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play essential roles in biological systems, including acting as coenzymes in various enzymatic reactions. This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with dodecyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The dodecyl chain enhances its hydrophobicity, while the dimethyl groups can influence its electronic characteristics and reactivity .

Properties

CAS No.

178061-59-1

Molecular Formula

C24H34N4O2

Molecular Weight

410.6 g/mol

IUPAC Name

10-dodecyl-7,8-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C24H34N4O2/c1-4-5-6-7-8-9-10-11-12-13-14-28-20-16-18(3)17(2)15-19(20)25-21-22(28)26-24(30)27-23(21)29/h15-16H,4-14H2,1-3H3,(H,27,29,30)

InChI Key

KDFCJZSEYXHKPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O

Origin of Product

United States

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